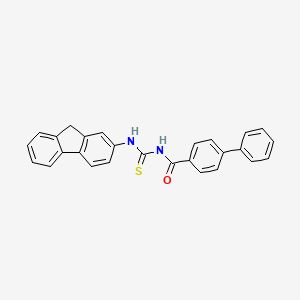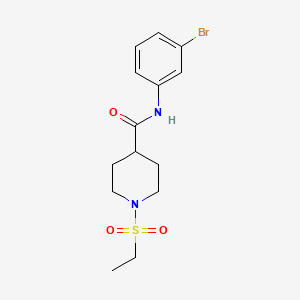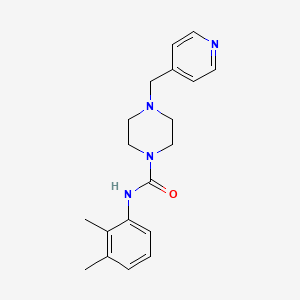![molecular formula C14H13NO4S B4592386 3,5-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B4592386.png)
3,5-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one
Descripción general
Descripción
3,5-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.05652907 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Fused Cyclopentenes and Cyclohexenes
The chemical serves as a substrate for Michael donor/acceptors in novel syntheses aiming at the construction of complex molecular frameworks. For instance, it has been utilized in a tandem conjugate addition-[3 + 2]-anionic cyclization route, leading to the formation of bicyclo[3.3.0]octenes. This process exhibits complete stereospecificity and involves a series of sequential conjugate additions followed by benzenesulfinate ion ejection, underlining the chemical's role in synthesizing cyclic compounds with high precision (Padwa, Murphree, Ni, & Watterson, 1996). Furthermore, its reaction with potassium tert-butoxide has been shown to facilitate successive endo-mode ring closure, leading to the exclusive formation of methyl 2-methyl-3-(phenylsulfonyl)-1-cyclopentenecarboxylate, showcasing its versatility in generating cyclopentene or cyclohexene derivatives in high yields (Mukai, Ukon, & Kuroda, 2003).
Development of Fluorescent Molecular Probes
This compound is instrumental in the development of fluorescent molecular probes. By embodying a “push-pull” electron transfer system, derivatives of this compound exhibit strong solvent-dependent fluorescence, which is crucial for the creation of ultrasensitive fluorescent probes. These probes can be applied to study a variety of biological events and processes, leveraging the fluorescence-environment dependence, high fluorescence quantum yields, and large Stokes shift (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Catalysis and Molecular Interactions
In catalysis, this compound's derivatives have shown potential in facilitating reactions under specific conditions. For example, the catalytic hydrogenation of 1,3-cyclohexadiene has been investigated in different ionic liquids, demonstrating how physical-chemical parameters, such as diffusivity and viscosity, influence the reaction's efficiency. This highlights the compound's role in understanding and optimizing catalytic processes in non-traditional solvents (Campbell et al., 2010).
Material Science and Polymer Research
The compound's derivatives have been studied for their role in the intermolecular electron transfer in low-molecular-weight models of polyaniline, a conducting polymer. These studies provide insights into the mechanisms of conductivity and the potential application of these materials in electronic devices. The research underscores the compound's utility in synthesizing and understanding materials with unique electronic properties (Lokshin et al., 2001).
Propiedades
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-8-12(16)9-11(2)14(10)15-19-20(17,18)13-6-4-3-5-7-13/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAURZDIXRCFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-4-oxo-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4592303.png)

![methyl 2-{[(diisobutylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4592320.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B4592328.png)
![N~1~-(2,3-DIMETHYLPHENYL)-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4592336.png)
![2-[2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL](/img/structure/B4592344.png)
![3-(4-fluorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4592347.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-5-propylthiophene-3-carboxamide](/img/structure/B4592362.png)

![1-ethyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4592372.png)
![4-bromo-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4592379.png)

![4-fluoro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4592403.png)
